molecular formula C17H17ClFNO B4694019 N-(2-sec-butylphenyl)-2-chloro-6-fluorobenzamide

N-(2-sec-butylphenyl)-2-chloro-6-fluorobenzamide

Cat. No. B4694019
M. Wt: 305.8 g/mol
InChI Key: DOKMFQQVONUCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-butylphenyl)-2-chloro-6-fluorobenzamide is a chemical compound that belongs to the family of benzamide derivatives. It is commonly referred to as BAY 59-3074 and is a potent and selective antagonist of the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, metabolic disorders, and drug addiction.

Mechanism of Action

BAY 59-3074 is a selective antagonist of the cannabinoid receptor CB1. CB1 receptors are widely distributed throughout the brain and are involved in the regulation of various physiological processes such as appetite, pain, and mood. BAY 59-3074 binds to CB1 receptors and blocks their activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is known to play a role in the regulation of food intake, energy homeostasis, and drug addiction.
Biochemical and Physiological Effects:
BAY 59-3074 has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, BAY 59-3074 has been shown to reduce the rewarding effects of drugs such as cocaine and heroin in animal models of addiction. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.

Advantages and Limitations for Lab Experiments

One of the major advantages of BAY 59-3074 is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor blockade without interfering with other physiological processes. Another advantage is its potency, which allows for the use of lower doses and reduces the risk of off-target effects.
One of the limitations of BAY 59-3074 is its poor solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery methods. Another limitation is its potential for off-target effects, particularly at higher doses.

Future Directions

There are several future directions for research on BAY 59-3074. One area of interest is its potential therapeutic applications in obesity and metabolic disorders. Further studies are needed to determine the optimal dosing and administration strategies for these conditions.
Another area of interest is its potential use in the treatment of drug addiction. Studies have shown promising results in animal models of addiction, but further studies are needed to determine its efficacy in humans.
Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of BAY 59-3074. This will help to optimize its use in preclinical and clinical studies and may lead to the development of more effective and selective CB1 receptor antagonists.

Scientific Research Applications

BAY 59-3074 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of obesity and metabolic disorders. Studies have shown that BAY 59-3074 can reduce food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Another area of research has been in the field of drug addiction. BAY 59-3074 has been shown to reduce the rewarding effects of drugs such as cocaine and heroin in animal models of addiction. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.

properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2-chloro-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO/c1-3-11(2)12-7-4-5-10-15(12)20-17(21)16-13(18)8-6-9-14(16)19/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKMFQQVONUCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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